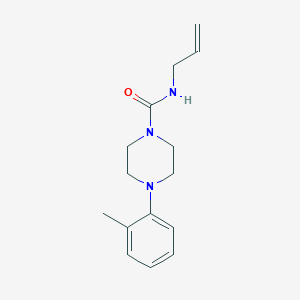
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as MPPCA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
MPPCA acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor. It inhibits the binding of serotonin to the receptor, thereby preventing its downstream signaling. This results in a decrease in the activity of the receptor, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
MPPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic properties. It has also been found to exhibit antidepressant-like effects in animal models of depression. Additionally, MPPCA has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
实验室实验的优点和局限性
One of the main advantages of using MPPCA in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific role of this receptor in various neurological disorders. However, one of the limitations of using MPPCA is its complex synthesis method, which requires expertise and careful handling. Additionally, the effects of MPPCA may vary depending on the species and strain of animal used in the experiment.
未来方向
There are several future directions for the use of MPPCA in scientific research. One potential application is in the development of novel antidepressant and anxiolytic drugs that target the 5-HT1A receptor. Additionally, MPPCA could be used to study the role of the HPA axis in various neurological disorders. Further research is needed to fully understand the potential of MPPCA in scientific research.
Conclusion
In conclusion, MPPCA is a synthetic compound that has been widely used in scientific research. Its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. The complex synthesis method and potential species-specific effects of MPPCA should be taken into account when using it in lab experiments. Further research is needed to fully understand the potential of MPPCA in scientific research.
合成方法
The synthesis of MPPCA involves the reaction of 2-methylphenylhydrazine with propargyl bromide to form 4-(2-methylphenyl)-N-prop-2-ynylpiperazine. This compound is then reacted with isocyanate to form the final product, MPPCA. The synthesis of MPPCA is a complex process that requires careful handling and expertise.
科学研究应用
MPPCA has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPCA has been used to study the role of 5-HT1A receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-8-16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLECWWPGPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
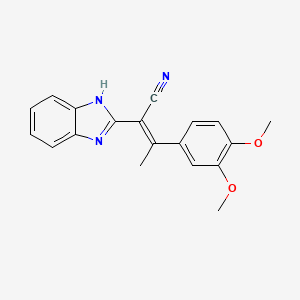
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
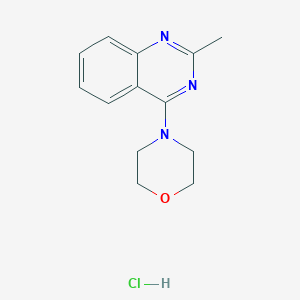
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
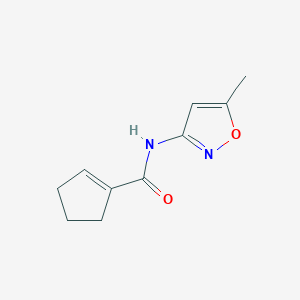
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)
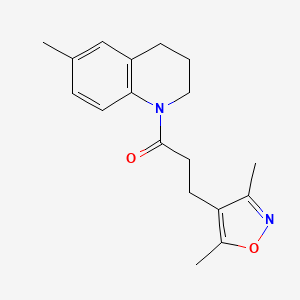
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)